molecular formula C12H12O2 B13684270 (3-Methoxy-1-naphthyl)methanol

(3-Methoxy-1-naphthyl)methanol

Cat. No.: B13684270
M. Wt: 188.22 g/mol
InChI Key: GPEAAFBCXCIFQS-UHFFFAOYSA-N
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Description

(3-Methoxy-1-naphthyl)methanol is an organic compound belonging to the naphthalene family It features a methoxy group (-OCH3) attached to the third position of the naphthalene ring and a methanol group (-CH2OH) attached to the first position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Methoxy-1-naphthyl)methanol typically involves the reaction of 3-methoxynaphthalene with formaldehyde in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process involves:

  • Dissolving 3-methoxynaphthalene in a suitable solvent such as tetrahydrofuran (THF).
  • Adding formaldehyde and a catalyst, such as sodium borohydride (NaBH4), to the solution.
  • Stirring the reaction mixture at room temperature for a specified period.
  • Isolating the product through extraction and purification techniques such as recrystallization.

Industrial Production Methods: For industrial-scale production, the process is optimized to enhance yield and reduce costs. This may involve:

  • Using continuous flow reactors to maintain consistent reaction conditions.
  • Employing more efficient catalysts and solvents.
  • Implementing advanced purification methods to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: (3-Methoxy-1-naphthyl)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form the corresponding hydrocarbon using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups using reagents such as halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: KMnO4 in an acidic medium or CrO3 in acetic acid.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) bromide (FeBr3).

Major Products:

  • Oxidation yields aldehydes or carboxylic acids.
  • Reduction yields hydrocarbons.
  • Substitution yields various substituted naphthalenes.

Scientific Research Applications

(3-Methoxy-1-naphthyl)methanol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism by which (3-Methoxy-1-naphthyl)methanol exerts its effects involves interactions with specific molecular targets and pathways. For instance:

    Oxidation Reactions: The methanol group is oxidized to form reactive intermediates that can further react with other molecules.

    Substitution Reactions: The methoxy group can be replaced by other functional groups, altering the compound’s chemical properties and reactivity.

Comparison with Similar Compounds

(3-Methoxy-1-naphthyl)methanol can be compared with other naphthalene derivatives such as:

    2-Methoxynaphthalene: Similar structure but with the methoxy group at the second position, leading to different reactivity and applications.

    1-Naphthalenemethanol: Lacks the methoxy group, resulting in different chemical properties and uses.

    3-Methoxy-2-naphthaldehyde: Contains an aldehyde group instead of a methanol group, leading to distinct reactivity and applications.

Properties

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

(3-methoxynaphthalen-1-yl)methanol

InChI

InChI=1S/C12H12O2/c1-14-11-6-9-4-2-3-5-12(9)10(7-11)8-13/h2-7,13H,8H2,1H3

InChI Key

GPEAAFBCXCIFQS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CC=CC=C2C(=C1)CO

Origin of Product

United States

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